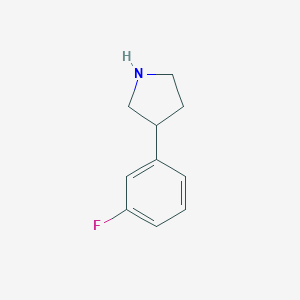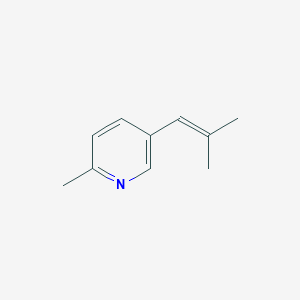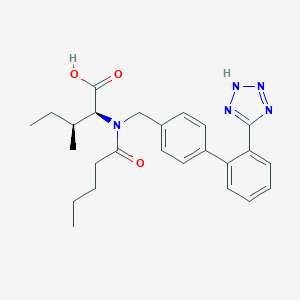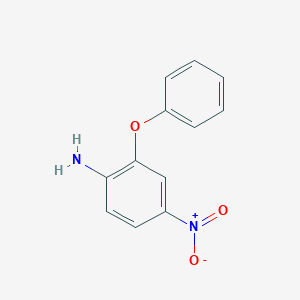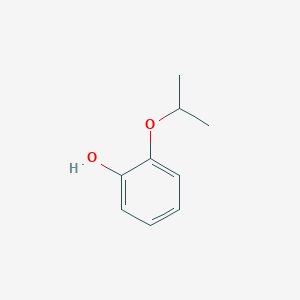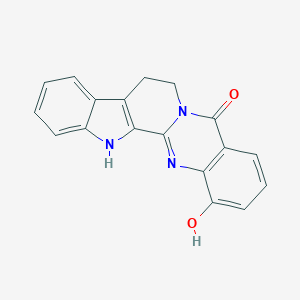
1-羟基芸香碱
描述
1-Hydroxyrutaecarpine is a derivative of rutaecarpine, an indolopyridoquinazolinone alkaloid isolated from the plant Evodia rutaecarpa. This compound has garnered interest due to its unique chemical structure and potential biological activities .
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules and natural product derivatives.
Biology: The compound has shown potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Research suggests that 1-hydroxyrutaecarpine may have therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
Target of Action
1-Hydroxyrutaecarpine is a hydroxy-derivative of rutaecarpine . It has been found to exhibit cytotoxicities against P-388 and HT-29 cell lines , indicating that these cell lines could be potential targets of the compound. It also shows antiplatelet activity , suggesting that platelets are another target of 1-Hydroxyrutaecarpine.
Mode of Action
It is known to inhibit platelet aggregation . This suggests that the compound may interact with its targets, such as platelets, to prevent them from clumping together, which is a crucial step in blood clot formation.
Biochemical Pathways
Given its antiplatelet activity, it can be inferred that it may affect the pathways involved in platelet activation and aggregation .
Result of Action
The molecular and cellular effects of 1-Hydroxyrutaecarpine’s action are likely related to its antiplatelet and cytotoxic activities. By inhibiting platelet aggregation, it may help prevent the formation of blood clots . Its cytotoxic activity against certain cell lines suggests that it may induce cell death in these cells .
生化分析
Biochemical Properties
1-Hydroxyrutaecarpine, like its parent compound rutaecarpine, is likely to interact with various enzymes, proteins, and other biomolecules. Specific interactions of 1-Hydroxyrutaecarpine have not been extensively studied yet. Rutaecarpine has been found to have antiplatelet activity, suggesting it may interact with enzymes and proteins involved in platelet aggregation .
Cellular Effects
Rutaecarpine has been found to have selective cytotoxicity against certain cancer cell lines
Molecular Mechanism
Rutaecarpine is known to exert its effects through a variety of mechanisms, including enzyme inhibition and changes in gene expression . It’s possible that 1-Hydroxyrutaecarpine may have similar mechanisms of action.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 1-Hydroxyrutaecarpine in laboratory settings. Rutaecarpine and its metabolites have been studied in rat liver microsomes, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 1-Hydroxyrutaecarpine in animal models have not been extensively studied. Rutaecarpine has been found to have cardioprotective effects in some animal ischemia heart diseases models .
Metabolic Pathways
1-Hydroxyrutaecarpine, as a derivative of rutaecarpine, is likely to be involved in similar metabolic pathways. Rutaecarpine metabolism is complex and proceeds along several routes, primarily involving the addition of a single hydroxyl group by CYP3A4 .
准备方法
Synthetic Routes and Reaction Conditions: 1-Hydroxyrutaecarpine can be synthesized through various methods. One common approach involves the hydroxylation of rutaecarpine using specific reagents and conditions. For instance, rutaecarpine can be treated with hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of 1-hydroxyrutaecarpine typically involves optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 1-Hydroxyrutaecarpine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles, such as halides or amines, can be used in the presence of catalysts or under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-hydroxyrutaecarpine can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
相似化合物的比较
1-Hydroxyrutaecarpine can be compared with other similar compounds, such as:
Rutaecarpine: The parent compound, which lacks the hydroxyl group.
7beta-Hydroxyrutaecarpine: Another hydroxylated derivative with the hydroxyl group at a different position.
Evodiamine: A structurally related alkaloid with distinct biological activities.
Dehydroevodiamine: A derivative with a dehydrogenated structure.
Uniqueness: 1-Hydroxyrutaecarpine is unique due to its specific hydroxylation pattern, which can influence its chemical reactivity and biological activities. This makes it a valuable compound for further research and development .
属性
IUPAC Name |
19-hydroxy-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-14-7-3-5-12-15(14)20-17-16-11(8-9-21(17)18(12)23)10-4-1-2-6-13(10)19-16/h1-7,19,22H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBYAIMGJMOBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=CC=C3O)C4=C1C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity reported for 1-Hydroxyrutaecarpine?
A1: 1-Hydroxyrutaecarpine exhibits potent antiplatelet aggregation activity in vitro. [, ] This means it can inhibit the clumping together of platelets, which is a crucial step in blood clot formation. This property makes 1-Hydroxyrutaecarpine a potential candidate for developing drugs against thrombosis and related cardiovascular diseases. You can find more information in these papers: and .
Q2: From which natural sources has 1-Hydroxyrutaecarpine been isolated?
A2: 1-Hydroxyrutaecarpine has been isolated from several plant species, including:
- Zanthoxylum integrifoliolum (fruit) [, ]
- Spiranthera odoratissima (roots) []
- Esenbeckia grandiflora (leaves) []
- Euxylophora paraënsis []
Q3: Besides antiplatelet aggregation, what other potential therapeutic activities might 1-Hydroxyrutaecarpine possess?
A3: In silico studies suggest that 1-Hydroxyrutaecarpine could be a potential inhibitor of interleukin-8 (IL-8). [] IL-8 is a chemokine implicated in the progression of various cancers. Therefore, this finding suggests that 1-Hydroxyrutaecarpine may have potential anticancer properties worth further investigation. More details can be found here: .
Q4: What is the structural classification of 1-Hydroxyrutaecarpine?
A4: 1-Hydroxyrutaecarpine belongs to the β-indolopyridoquinazoline alkaloid family. [] This class of compounds is known for its diverse biological activities, including cytotoxic, antitumor, and antimicrobial effects.
Q5: What is known about the cytotoxicity of 1-Hydroxyrutaecarpine?
A5: While 1-Hydroxyrutaecarpine exhibits promising antiplatelet and potential anticancer properties, research indicates that it also demonstrates cytotoxicity against certain cell lines (P-388 and HT-29) in vitro. [] This finding underscores the importance of careful dosage considerations and further investigation into its safety profile. Learn more about it here: .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


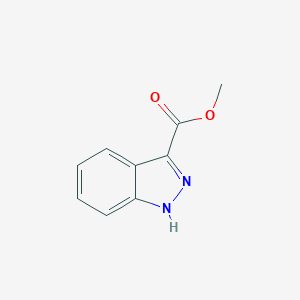
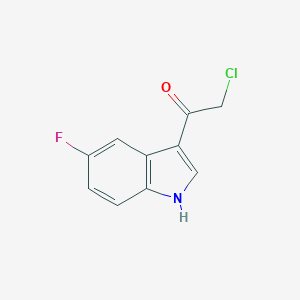
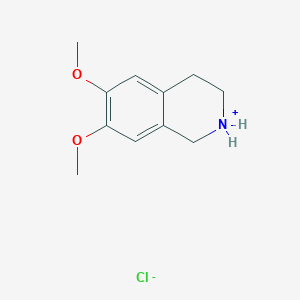
![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
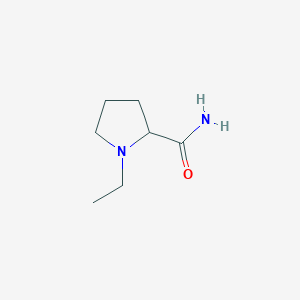
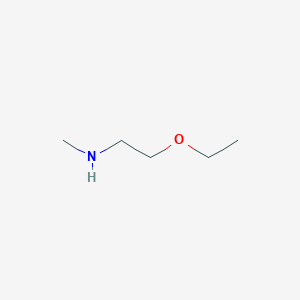
![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

